molecular formula C20H17F3N2O3 B2805297 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 851406-18-3

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No. B2805297
CAS RN: 851406-18-3
M. Wt: 390.362
InChI Key: OTVXQUGDEUGHLY-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound that has attracted significant attention in scientific research. This compound has been studied for its potential application in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Antimicrobial Agents

  • Novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to the queried compound, have been synthesized and evaluated as potential antimicrobial agents. These compounds showed notable antibacterial and antifungal activity (Holla et al., 2006).

Anticancer Agents

  • Certain benzamide derivatives, including those structurally related to the queried compound, have been proposed as novel structures for PI3K inhibitors and anticancer agents. These compounds demonstrated significant antiproliferative activities and potential as anticancer treatments (Shao et al., 2014).

Inhibitors of Nitric Oxide Production

  • Some new benzamide derivatives, including N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide, have been found to inhibit nitric oxide production in microglia cells, indicating potential therapeutic applications (Kim et al., 2009).

Fluorescent Chemosensor for Metal Ions

  • A fluorescent sensor incorporating a quinoline group has been synthesized for the selective detection of Zn(2+) over other cations. This demonstrates the potential use of such compounds in environmental and biological sensing applications (Li et al., 2014).

Inhibitors of Tumor-Associated Carbonic Anhydrase Isoforms

  • Compounds including 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide have shown potential as selective inhibitors of tumor-associated carbonic anhydrase isoforms, which could have implications in cancer therapy (Bozdağ et al., 2017).

COX-2 Inhibitors and Anticancer Agents

  • QuinolineAcetohydrazide derivatives have shown promise as COX-2 inhibitors and anticancer agents, highlighting the potential therapeutic applications of these compounds (Manohar et al., 2018).

Synthesis and Characterization of Derivatives

  • Various studies have focused on the synthesis, characterization, and evaluation of antimicrobial activity of quinoline derivatives, showing their potential in pharmaceutical applications (Idrees et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological data. Quinoline derivatives have been studied for various biological activities, but the exact activity would depend on the specific functional groups present and the biological target .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-28-14-7-6-12-10-13(18(26)25-17(12)11-14)8-9-24-19(27)15-4-2-3-5-16(15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXQUGDEUGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide

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